N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1384427-83-1
VCID: VC17657129
InChI: InChI=1S/C11H19N3O/c1-3-10-7-13-11(15-10)8-14(2)9-4-5-12-6-9/h7,9,12H,3-6,8H2,1-2H3
SMILES:
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine

CAS No.: 1384427-83-1

Cat. No.: VC17657129

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine - 1384427-83-1

Specification

CAS No. 1384427-83-1
Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
IUPAC Name N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H19N3O/c1-3-10-7-13-11(15-10)8-14(2)9-4-5-12-6-9/h7,9,12H,3-6,8H2,1-2H3
Standard InChI Key VRPSSONSNPAVGH-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=C(O1)CN(C)C2CCNC2

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine comprises two distinct heterocyclic systems:

  • Pyrrolidine ring: A five-membered saturated amine ring with a methyl group at the nitrogen atom and an amine substituent at the 3-position.

  • 1,3-Oxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, substituted with an ethyl group at the 5-position.

Molecular Formula and Weight

PropertyValue
Molecular formulaC₁₂H₂₁N₃O
Molecular weight223.32 g/mol

The compound’s structure is stabilized by intramolecular hydrogen bonding and π-π interactions due to the aromatic oxazole ring . Spectroscopic characterization (e.g., NMR, IR) would typically reveal signals corresponding to the methylene bridge (δ ~3.5–4.5 ppm for protons) and the ethyl group (δ ~1.2–1.5 ppm for CH₃) .

Synthetic Pathways and Optimization

The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine likely involves multi-step organic reactions, drawing parallels to methods used for analogous pyrrolidine and oxazole derivatives .

Key Synthetic Steps

  • Oxazole Ring Formation:

    • Cyclocondensation of ethyl glyoxylate with an ethyl-substituted nitrile derivative under acidic conditions to form the 5-ethyl-1,3-oxazole core .

    • Example reaction:

      RCN + HC(O)CO₂EtHCl5-ethyl-1,3-oxazole[4]\text{RCN + HC(O)CO₂Et} \xrightarrow{\text{HCl}} \text{5-ethyl-1,3-oxazole} \quad[4]
  • Pyrrolidine Functionalization:

    • N-Methylation of pyrrolidin-3-amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

    • Protection of the amine group with a benzyl or tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps .

  • Coupling Reaction:

    • Alkylation of the oxazole’s methylene group with the functionalized pyrrolidine via a nucleophilic substitution or reductive amination .

    • Example:

      Oxazole-CH₂Br + N-methylpyrrolidin-3-amineBaseTarget compound[5]\text{Oxazole-CH₂Br + N-methylpyrrolidin-3-amine} \xrightarrow{\text{Base}} \text{Target compound} \quad[5]

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction times. Critical parameters include solvent polarity (e.g., THF or DMF), temperature control (0–100°C), and catalyst selection (e.g., Pt/C for hydrogenation steps) .

Physicochemical Properties

While experimental data for this specific compound are scarce, inferences can be made from structurally related molecules:

PropertyEstimated ValueBasis
SolubilityModerate in polar solvents (e.g., ethanol)Hydrochloride salt formation potential
Melting Point80–120°CAnalogous pyrrolidine derivatives
LogP (lipophilicity)~1.5–2.5Computed using fragment-based methods

The compound’s hydrochloride salt is expected to exhibit improved aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical applications.

ReceptorExpected IC₅₀ (nM)Reference Compound
TAAR150–200RO5203648 (IC₅₀ = 32 nM)
σ-1100–500Haloperidol (IC₅₀ = 2.1 nM)

These estimates derive from quantitative structure-activity relationship (QSAR) models and analog comparisons .

Future Directions and Applications

Research Priorities

  • Synthetic Optimization: Develop enantioselective routes to isolate stereoisomers, as chirality often influences pharmacological activity .

  • In Vitro Screening: Evaluate affinity for TAAR1, σ receptors, and monoamine transporters using radioligand binding assays .

  • Formulation Studies: Explore salt forms (e.g., hydrochloride, tartrate) to optimize solubility and stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator